

A Comprehensive Technical Guide to N-Pyrrolidino Etonitazene (Etonitazepyne)

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Compound of Interest

Compound Name: *N*-Pyrrolidino etonitazene

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Introduction

N-Pyrrolidino etonitazene, also known as etonitazepyne, is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, often referred to as "nitazenes".
[1][2] These compounds were first synthesized in the late 1950s during research into novel analgesics.[3] **N-Pyrrolidino etonitazene** is a structural analog of etonitazene, a highly potent opioid, and is characterized by the substitution of a pyrrolidino group.[3][4] Unlike many of its counterparts, **N-pyrrolidino etonitazene** was not documented in scientific or patent literature prior to its emergence on the illicit drug market.[3][4] This guide provides a detailed overview of its chemical identity, pharmacology, and associated experimental data.

IUPAC Name: 2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzoimidazole[3][5]

Pharmacology

N-Pyrrolidino etonitazene is a potent and selective agonist for the μ -opioid receptor (MOR).
[1][2] Its high affinity for the MOR is the primary driver of its powerful analgesic and other opioid-like effects.[1][2] Preclinical studies have demonstrated that its potency significantly exceeds that of both fentanyl and morphine.[1][2]

Receptor Binding Affinity

Radioligand binding assays conducted in rat brain tissue have revealed that **N-pyrrolidino etonitazene** exhibits a high affinity for the μ -opioid receptor, with substantially lower affinity for the δ -opioid (DOR) and κ -opioid (KOR) receptors.[1][2][6] This selectivity for the MOR is a key characteristic of its pharmacological profile.

Compound	μ -Opioid Receptor (Ki, nM)	δ -Opioid Receptor (Ki, nM)	κ -Opioid Receptor (Ki, nM)
N-Pyrrolidino etonitazene	4.09[1][6][7]	959[1][6][7]	980[1][6][7]

Table 1: Opioid Receptor Binding Affinities (Ki) of **N-Pyrrolidino Etonitazene**.

In Vitro Potency and Efficacy

In a μ -opioid receptor- β -arrestin 2 activation assay, **N-pyrrolidino etonitazene** demonstrated high potency, comparable to that of etonitazene and significantly exceeding that of fentanyl and morphine.[1][6][7]

Compound	EC50 (nM)
N-Pyrrolidino etonitazene	0.348[1][6][7]
Etonitazene	0.360[1][7]
Fentanyl	14.9[1][6][7]
Morphine	290[1][6][7]

Table 2: In Vitro Potency (EC50) in a MOR- β -arrestin2 Activation Assay.

In Vivo Analgesic Potency

The analgesic properties of **N-pyrrolidino etonitazene** have been evaluated using the hot-plate test in male Sprague Dawley rats.[1][2] The results indicate that it is a highly potent antinociceptive agent, with an ED50 value significantly lower than those of fentanyl and morphine.[1][2]

Compound	ED50 (mg/kg)
N-Pyrrolidino etonitazene	0.0017[1][2][7]
Fentanyl	0.0209[1][2][7]
Morphine	3.940[1][2][7]

Table 3: In Vivo Analgesic Potency (ED50) in the Hot Plate Test.

Experimental Protocols

Synthesis

While a specific, detailed synthesis protocol for **N-pyrrolidino etonitazene** has not been published in peer-reviewed literature, it can be synthesized using established methods for other 5-nitro-2-benzylbenzimidazole analogs like etonitazene, with appropriate modifications of the starting reagents.[3][8][9] The general synthetic route involves the reaction of 2-(β -dialkylaminoalkylamine)-5-nitroaniline with the hydrochloric acid salt of an imino ethyl ether.[10]

Radioligand Binding Assays

- Tissue Preparation: Rat brain tissue is homogenized in a suitable buffer.
- Assay Conditions: The binding assays are performed using specific radioligands for each opioid receptor subtype: [3 H]DAMGO for MOR, [3 H]DADLE for DOR, and [3 H]U-69593 for KOR.[11]
- Incubation: Tissue homogenates are incubated with the radioligand and varying concentrations of the test compound (**N-pyrrolidino etonitazene**).
- Detection: The amount of bound radioligand is quantified using liquid scintillation counting.
- Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values obtained from competitive binding curves.

MOR- β -arrestin2 Activation Assay

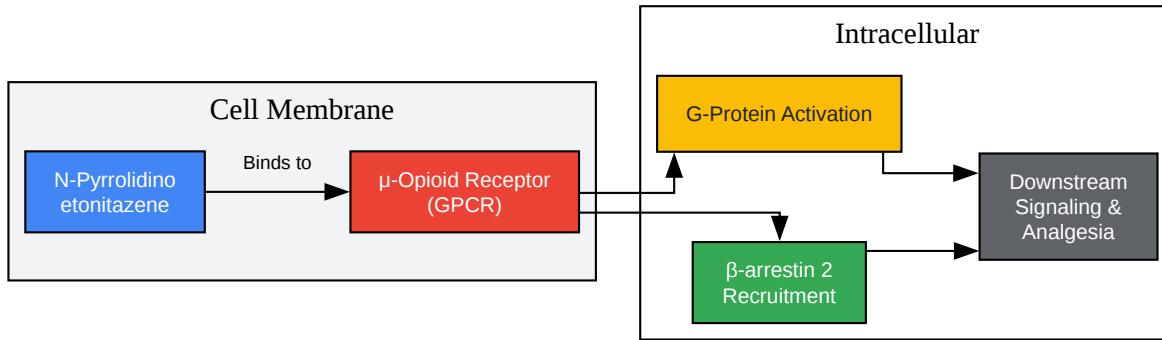
This cell-based assay is used to determine the functional potency of the compound at the μ -opioid receptor. It measures the recruitment of β -arrestin 2 to the activated receptor, a key step in signal transduction.

Hot Plate Test (In Vivo Analgesia)

- Subjects: Male Sprague Dawley rats are used for this assay.[\[1\]](#)
- Administration: **N-Pyrrolidino etonitazene** is administered subcutaneously.[\[1\]](#)
- Procedure: The rats are placed on a heated surface (hot plate), and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured.
- Data Analysis: The dose required to produce a maximal possible effect in 50% of the subjects (ED50) is calculated to determine the analgesic potency.[\[1\]](#)[\[2\]](#)

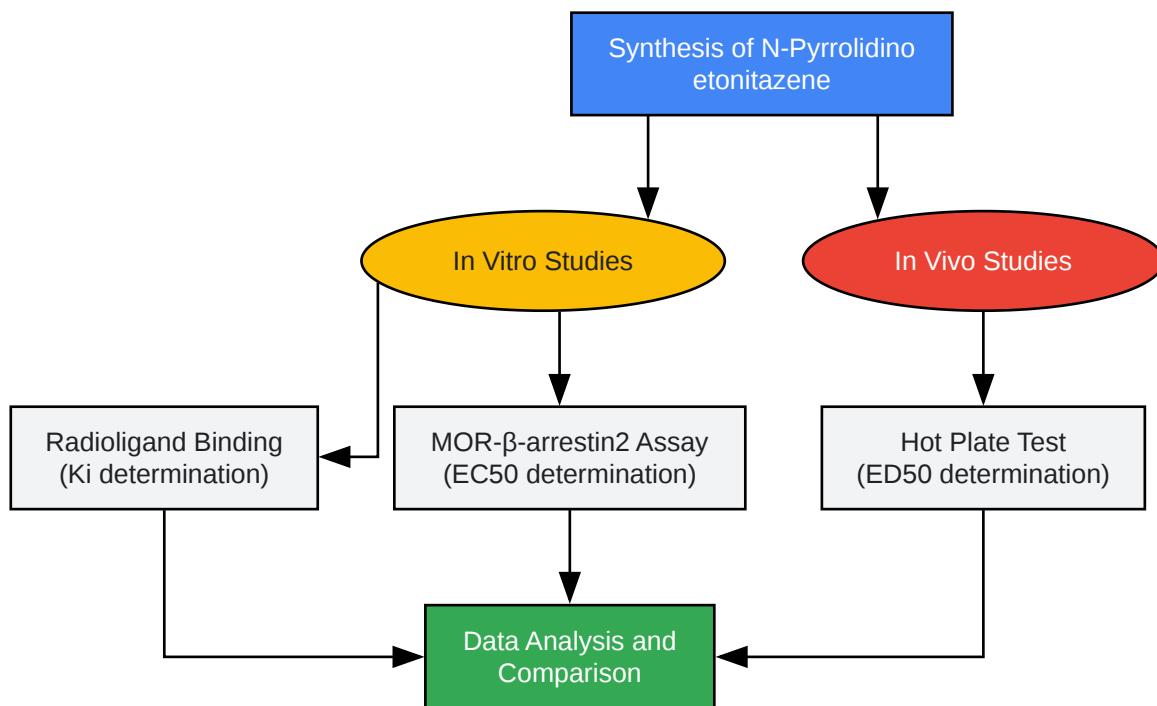
Signaling Pathway and Experimental Workflow

The primary mechanism of action for **N-Pyrrolidino etonitazene** involves the activation of the μ -opioid receptor, which is a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade, including the recruitment of β -arrestin 2.



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μ -Opioid Receptor Signaling Pathway for **N-Pyrrolidino etonitazene**.



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General Experimental Workflow for Pharmacological Evaluation.

Conclusion

N-Pyrrolidino etonitazene is a highly potent synthetic opioid with a strong affinity and selectivity for the μ -opioid receptor. Its in vitro and in vivo potency surpasses that of fentanyl and morphine, highlighting its significant pharmacological activity. The data presented in this guide, derived from preclinical studies, underscore the need for continued research and vigilance regarding this and other emerging synthetic opioids. Researchers and drug development professionals should be aware of the extreme potency of this compound when conducting any investigations.

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